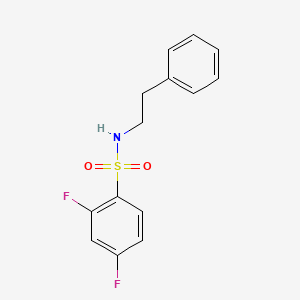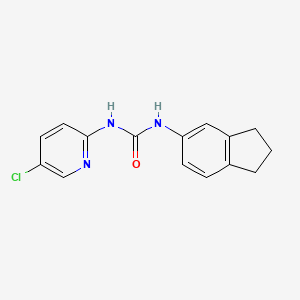
N-(5-chloro-2-pyridinyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea
Übersicht
Beschreibung
N-(5-chloro-2-pyridinyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea, commonly known as "INDU" is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. INDU belongs to the class of urea derivatives and is a potent inhibitor of the enzyme indoleamine-2,3-dioxygenase (IDO). IDO is an immunomodulatory enzyme that plays a crucial role in regulating the immune response, and its inhibition has been shown to have therapeutic benefits in various diseases.
Wirkmechanismus
INDU's mechanism of action involves the inhibition of N-(5-chloro-2-pyridinyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea, which catalyzes the conversion of tryptophan to kynurenine. The depletion of tryptophan and the accumulation of kynurenine have been shown to promote immune tolerance and suppress the anti-tumor immune response. By inhibiting N-(5-chloro-2-pyridinyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea, INDU restores tryptophan levels and reduces kynurenine levels, leading to enhanced immune activation and anti-tumor immunity.
Biochemical and Physiological Effects:
INDU's biochemical and physiological effects are primarily related to its inhibition of N-(5-chloro-2-pyridinyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea. Inhibition of N-(5-chloro-2-pyridinyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea has been shown to enhance the anti-tumor immune response, reduce tumor growth, and improve the efficacy of chemotherapy and immunotherapy. In addition, N-(5-chloro-2-pyridinyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea inhibition has been shown to suppress autoimmunity and inflammation, making INDU a potential therapeutic agent for autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using INDU in lab experiments is its potency and specificity for N-(5-chloro-2-pyridinyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea inhibition. INDU has been shown to be a highly selective N-(5-chloro-2-pyridinyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea inhibitor, with minimal off-target effects. In addition, INDU's synthetic nature allows for easy modification and optimization of its chemical properties. However, one of the limitations of using INDU in lab experiments is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for INDU research, including the development of more potent and selective N-(5-chloro-2-pyridinyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea inhibitors, the optimization of INDU's chemical properties to improve its solubility and bioavailability, and the evaluation of INDU's therapeutic potential in various diseases. In addition, further research is needed to elucidate the molecular mechanisms underlying INDU's effects on immune cells and its potential interactions with other drugs. Overall, INDU represents a promising therapeutic agent with significant potential for the treatment of cancer and autoimmune diseases.
Wissenschaftliche Forschungsanwendungen
INDU has been extensively studied for its potential therapeutic applications, particularly in cancer and autoimmune diseases. In cancer, N-(5-chloro-2-pyridinyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea is overexpressed in tumor cells and promotes immune evasion, leading to tumor progression. INDU's ability to inhibit N-(5-chloro-2-pyridinyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea has been shown to enhance the anti-tumor immune response and improve the efficacy of chemotherapy and immunotherapy. In autoimmune diseases, N-(5-chloro-2-pyridinyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea is involved in the regulation of immune tolerance, and its inhibition has been shown to suppress autoimmunity and inflammation.
Eigenschaften
IUPAC Name |
1-(5-chloropyridin-2-yl)-3-(2,3-dihydro-1H-inden-5-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O/c16-12-5-7-14(17-9-12)19-15(20)18-13-6-4-10-2-1-3-11(10)8-13/h4-9H,1-3H2,(H2,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVEAJECAQDPRTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)NC3=NC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-chloropyridin-2-yl)-3-(2,3-dihydro-1H-inden-5-yl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



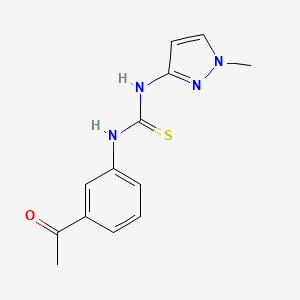

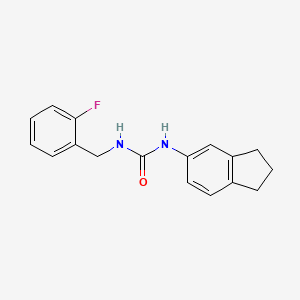
![N-(2,3-dihydro-1H-inden-5-yl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea](/img/structure/B4286590.png)

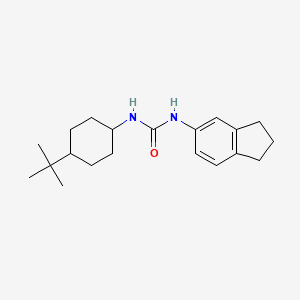
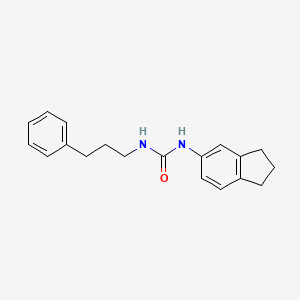
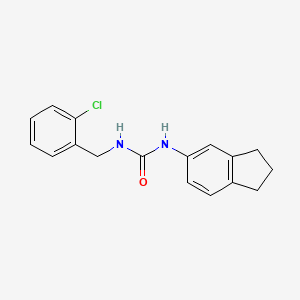
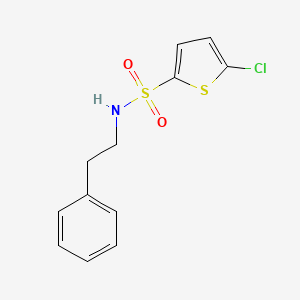
![N-(4-chloro-2-fluorophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B4286655.png)
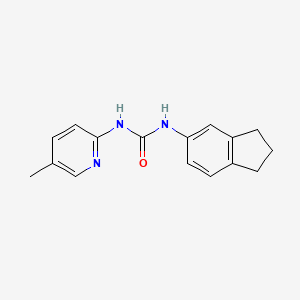
![N-(4-chloro-2-fluorophenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B4286664.png)
![N-(4-chloro-2-fluorophenyl)-N'-[1-(4-propylphenyl)ethyl]urea](/img/structure/B4286670.png)
